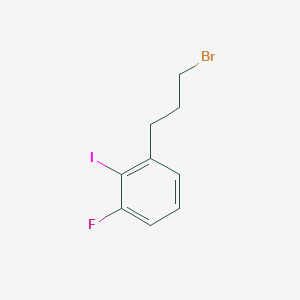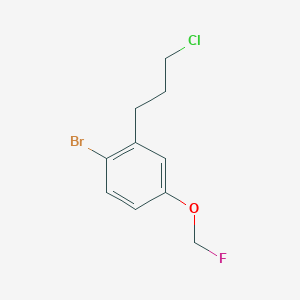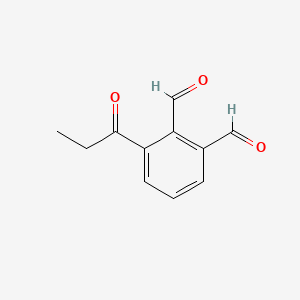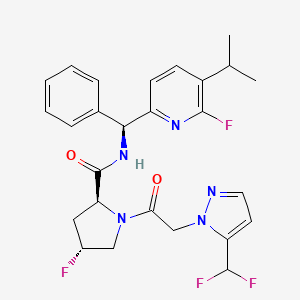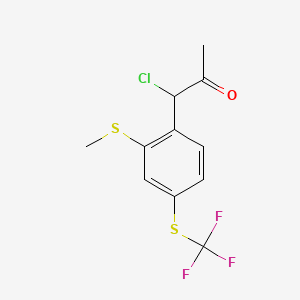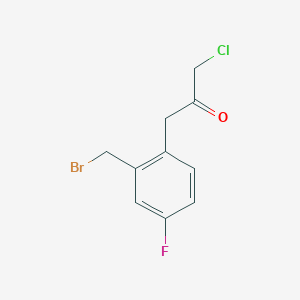
1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl ring, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one can be synthesized through a multi-step process involving the bromination of a precursor compound followed by chlorination. One common route involves the bromination of 2-(4-fluorophenyl)propan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated and brominated compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorophenyl ring and chloropropanone moiety contribute to the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-methylphenyl)-3-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-4-fluorophenyl)-3-chloropropan-2-one is unique due to the presence of both bromomethyl and fluorophenyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C10H9BrClFO |
|---|---|
Molekulargewicht |
279.53 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-4-fluorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |
InChI-Schlüssel |
RFBLXUVEQCTQAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CBr)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




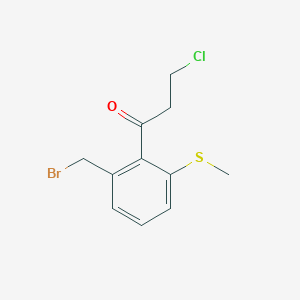


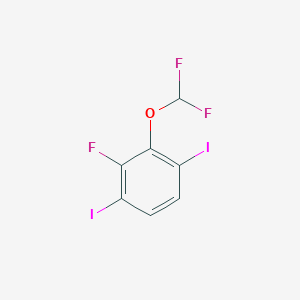
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
